molecular formula C16H18FN3O4 B5971437 N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B5971437
M. Wt: 335.33 g/mol
InChI Key: VAAUYHUVEQCBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole carboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves the inhibition of CDK4, CDK6, and GSK3β kinases. By inhibiting these kinases, the compound can prevent the progression of the cell cycle and cell proliferation, leading to the induction of cell death. Additionally, the compound has been found to inhibit the activity of the oncogenic protein c-Myc, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been found to exhibit potent inhibitory activity against several cancer cell lines in vitro. It has also been shown to inhibit tumor growth in vivo in animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, the compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4, CDK6, and GSK3β kinases, making it an attractive tool for studying the role of these kinases in cancer biology. Additionally, the compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several potential future directions for scientific research. One direction is to further investigate its mechanism of action and its effects on other signaling pathways involved in cancer biology. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, the compound could be tested in combination with other cancer therapies to enhance its efficacy. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been reported in the literature using various methods. One of the methods involves the reaction of 3-fluorobenzyl alcohol with 1,4-dioxane-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester intermediate. The ester intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent inhibitory activity against several kinases such as cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and glycogen synthase kinase 3 beta (GSK3β). These kinases play important roles in regulating cell cycle progression and cell proliferation, making them attractive targets for cancer therapy.

properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c17-11-2-1-3-13(6-11)24-9-12-7-15(20-19-12)16(21)18-8-14-10-22-4-5-23-14/h1-3,6-7,14H,4-5,8-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUYHUVEQCBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.